3',4'-Dimethylbiphenyl-3-carbaldehyde
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Overview
Description
3’,4’-Dimethylbiphenyl-3-carbaldehyde is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol . It is a derivative of biphenyl, characterized by the presence of two methyl groups and an aldehyde group on the biphenyl structure. This compound is primarily used in research and development, particularly in the fields of organic synthesis and material science .
Preparation Methods
The synthesis of 3’,4’-Dimethylbiphenyl-3-carbaldehyde typically involves the following steps:
Chemical Reactions Analysis
3’,4’-Dimethylbiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted biphenyl derivatives .
Scientific Research Applications
3’,4’-Dimethylbiphenyl-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethylbiphenyl-3-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles such as amines and alcohols. These reactions are crucial in the formation of Schiff bases and acetals, which are important intermediates in organic synthesis .
Comparison with Similar Compounds
3’,4’-Dimethylbiphenyl-3-carbaldehyde can be compared with other biphenyl derivatives, such as:
3,3’-Dimethylbiphenyl-4,4’-dicarbaldehyde: This compound has two aldehyde groups and is used in the synthesis of dyes and other organic compounds.
4,4’-Dimethylbiphenyl: Lacks the aldehyde group and is used in the production of polymers and other materials.
The uniqueness of 3’,4’-Dimethylbiphenyl-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other biphenyl derivatives .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVSMPXCQQMBOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374381 |
Source
|
Record name | 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-07-9 |
Source
|
Record name | 3′,4′-Dimethyl[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343604-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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